BOS-318

Furin Inhibition IC50 Enzymatic Assay

BOS-318 is a potent (IC50 1.9 nM), cell-permeable furin inhibitor developed at GlaxoSmithKline. Unlike polybasic inhibitors, its novel (3,5-dichlorophenyl)pyridine scaffold binds a cryptic pocket (PDB: 7LCU) for exceptional selectivity over PCSK5/6/7, eliminating confounding off-target effects in ENaC activation and CF airway hydration studies. Ideal for preclinical CFTR modulator combination modeling and viral entry research.

Molecular Formula C28H32Cl2N6O3
Molecular Weight 571.5 g/mol
Cat. No. B12420066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOS-318
Molecular FormulaC28H32Cl2N6O3
Molecular Weight571.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)OC3=CC(=CC(=N3)C4=CC(=CC(=C4)Cl)Cl)CN5CCC(CC5)CC(=O)O
InChIInChI=1S/C28H32Cl2N6O3/c1-34-6-8-36(9-7-34)28-31-16-24(17-32-28)39-26-11-20(18-35-4-2-19(3-5-35)12-27(37)38)10-25(33-26)21-13-22(29)15-23(30)14-21/h10-11,13-17,19H,2-9,12,18H2,1H3,(H,37,38)
InChIKeyAZEJIKZNBHEXCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOS-318 (2-(1-((2-(3,5-Dichlorophenyl)-6-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)oxy)pyridin-4-yl)methyl)piperidin-4-yl)acetic acid): A Highly Selective Furin Inhibitor for Cystic Fibrosis Research


BOS-318 (CAS: 2387633-15-8), also known as 2-(1-((2-(3,5-dichlorophenyl)-6-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)oxy)pyridin-4-yl)methyl)piperidin-4-yl)acetic acid, is a small molecule furin inhibitor. It is characterized as a potent (IC50 = 1.9 nM), slowly dissociating, and cell-permeable compound. Its structure features a novel core motif, (3,5-dichlorophenyl)pyridine, which is notably less charged than traditional furin inhibitors that rely on a polybasic consensus motif. [1] BOS-318 was developed by GlaxoSmithKline and licensed to Boston Pharmaceuticals. [2]

Why Generic Furin Inhibitors Cannot Substitute for BOS-318 in Cystic Fibrosis Research


Furin is a member of the proprotein convertase subtilisin/kexin (PCSK) family, which shares a high degree of structural homology in the active site. [1] Consequently, many furin inhibitors lack selectivity and cross-react with other PCSK enzymes, such as PCSK5, PCSK6, and PCSK7, leading to off-target effects and confounding research outcomes. [1] Furthermore, classical inhibitors often employ highly charged polybasic motifs that limit cell permeability and oral bioavailability, restricting their utility in cellular and in vivo models. [2] BOS-318 was specifically engineered to overcome these limitations. It achieves exceptional selectivity by binding to a novel, cryptic pocket independent of the catalytic triad, and its distinct chemical scaffold confers superior cell permeability. [3] Therefore, substituting BOS-318 with a less selective or less permeable furin inhibitor in studies of ENaC regulation, airway hydration, or CF pathophysiology will likely yield data that is not comparable and may fail to reproduce key functional outcomes.

Quantitative Evidence for BOS-318: Potency, Selectivity, and Functional Efficacy Data


Potency Against Furin: BOS-318 (IC50 = 1.9 nM) vs. Comparator Furin Inhibitors

BOS-318 exhibits exceptional potency against furin, with an IC50 value of 1.9 nM in a cell-free enzymatic assay. [1] This potency is superior to several commonly used furin inhibitors: it is >30-fold more potent than Decanoyl-RVKR-CMK (IC50 = 57 nM) and over 6,300-fold more potent than the small-molecule inhibitor Naphthofluorescein (IC50 = 12,000 nM) . This high potency allows for the use of lower compound concentrations in experimental systems, potentially minimizing off-target effects and improving the therapeutic window in translational models.

Furin Inhibition IC50 Enzymatic Assay

Selectivity Profile: BOS-318 Demonstrates >13-Fold Selectivity for Furin Over Related PCSK Proteases

A key differentiator of BOS-318 is its high selectivity for furin over other members of the proprotein convertase subtilisin/kexin (PCSK) family. In a cellular assay using U2OS cells, BOS-318 was 13-fold more potent against furin than PCSK5 (IC50 = 25.3 nM), 24-fold more potent than PCSK7 (IC50 = 45.8 nM), and 110-fold more potent than PCSK6 (IC50 = 209.4 nM). [1] In contrast, broad-spectrum inhibitors like Decanoyl-RVKR-CMK show little to no selectivity among these closely related proteases.

Selectivity PCSK Proprotein Convertase

Functional Efficacy in Ex Vivo CF Models: BOS-318 Enhances Mucociliary Clearance by ~30-Fold

In fully differentiated human bronchial epithelial cells (HBECs) derived from cystic fibrosis (CF) patients, BOS-318 treatment resulted in a significant, approximately 30-fold increase in mucociliary clearance (MCC) rate compared to vehicle-treated controls. [1] This functional improvement was linked to a robust suppression of the epithelial sodium channel (ENaC), which is known to be hyperactivated in CF airways due to excessive furin activity. [2] Furthermore, BOS-318 provided near-complete protection against epithelial cell death induced by Pseudomonas aeruginosa exotoxin A, a major virulence factor in CF lung disease. [3]

Cystic Fibrosis ENaC Mucociliary Clearance

Unique Binding Mode: BOS-318 Engages a Cryptic Pocket Independent of the Catalytic Triad

The crystal structure of BOS-318 bound to the furin catalytic domain (PDB ID: 7LCU) reveals a unique binding mode. Unlike substrate-analog inhibitors that engage the catalytic triad residues (D153, H194, S368), BOS-318 binds within the active site cleft but induces the formation of a new, cryptic pocket. [1] This induced-fit mechanism, involving a conformational change in residue Trp254, does not involve direct interactions with the catalytic serine. [2] This binding mode is structurally distinct from that of other furin inhibitors like MI-1851 and is hypothesized to be the basis for its unprecedented selectivity profile. [3]

X-ray Crystallography Binding Mode Structural Biology

Combination Therapy: BOS-318 Enhances ETI-Mediated Improvements in Airway Hydration and MCT

In a 2025 study, the combination of BOS-318 with the triple CFTR modulator therapy elexacaftor-tezacaftor-ivacaftor (ETI) was assessed in primary CF HBECs. [1] The addition of BOS-318 to ETI did not impair CFTR-mediated chloride secretion but did significantly reduce sodium transport via ENaC inhibition. [1] This dual action resulted in significantly greater improvements in airway surface liquid (ASL) height and MCT rate compared to ETI treatment alone. [1]

Combination Therapy CFTR Modulator Elexacaftor-Tezacaftor-Ivacaftor

Optimal Research and Preclinical Applications for BOS-318


Investigating Furin-Mediated ENaC Regulation in Cystic Fibrosis Airway Disease Models

BOS-318 is the tool compound of choice for studies aimed at dissecting the role of furin in the activation of the epithelial sodium channel (ENaC) and subsequent airway surface liquid depletion in CF. Its high selectivity ensures that observed effects on ENaC and mucociliary clearance can be confidently attributed to furin inhibition, without confounding activity on other PCSK proteases. [1]

Evaluating Adjunct Therapies to CFTR Modulator Drugs

Given the demonstrated synergy between BOS-318 and CFTR modulators like ETI, this compound is ideal for preclinical studies exploring combination therapy strategies. [2] Researchers can use BOS-318 to model how targeting the ENaC pathway might provide additive or synergistic benefits to current standard-of-care CF therapies, especially for patient populations with residual CFTR function or those with limited response to modulators alone.

Structure-Activity Relationship (SAR) Studies for Novel Furin Inhibitors

The well-characterized, non-canonical binding mode of BOS-318 (PDB: 7LCU) provides a valuable structural template for medicinal chemistry efforts. [3] BOS-318 can serve as a benchmark compound in SAR campaigns aimed at developing next-generation furin inhibitors with improved pharmacokinetic properties, oral bioavailability, or alternative selectivity profiles, leveraging the unique induced-fit pocket it reveals.

Studying Furin's Role in Viral Pathogenesis and Host Cell Entry

Furin-mediated cleavage of viral envelope glycoproteins is a critical step in the entry of several viruses, including SARS-CoV-2. [4] BOS-318, with its high potency and cell permeability, is a superior tool for investigating the requirement for furin in viral replication and pathogenesis in cell culture models. Its use can provide clearer insights than less selective inhibitors, helping to delineate the precise role of furin versus other host proteases.

Technical Documentation Hub

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